(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide
CAS No.:
Cat. No.: VC16548518
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6N4O3 |
|---|---|
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | (1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
| Standard InChI | InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+ |
| Standard InChI Key | TXHNTGRBGAZDQK-YCRREMRBSA-N |
| Isomeric SMILES | CO/N=C(\C#N)/C(=O)NC(=O)N |
| Canonical SMILES | CON=C(C#N)C(=O)NC(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide belongs to the class of imidoyl cyanides, distinguished by its , , and substituents. Its IUPAC name, (1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide, reflects the spatial arrangement of these groups. The compound’s isomeric SMILES notation (\text{CO/N=C(\C#N)/C(=O)NC(=O)N}) confirms the E-configuration of the imidoyl moiety, which influences its stereochemical behavior in reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.13 g/mol |
| IUPAC Name | (1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
| Canonical SMILES | CON=C(C#N)C(=O)NC(=O)N |
| InChI Key | TXHNTGRBGAZDQK-YCRREMRBSA-N |
Spectroscopic and Computational Data
The compound’s Standard InChI string () provides a roadmap for computational modeling, enabling predictions of its electronic structure and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of analogous imidoyl derivatives suggest that the cyanide and ureido groups generate distinct and signals, though experimental spectra for this specific compound remain unpublished.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide typically involves a multi-step reaction sequence starting with methoxyamine derivatives. Source 2 outlines a method where methoxyamine reacts with urea and cyanide precursors under controlled conditions. Key steps include:
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Condensation: Formation of the imidoyl backbone via nucleophilic attack.
-
Cyanation: Introduction of the cyanide group using potassium cyanide or trimethylsilyl cyanide.
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Ureido Functionalization: Reaction with urea to install the carbamoylamino group.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Condensation | Methoxyamine, Aldehyde | 60–80°C | THF | 65–75 |
| Cyanation | KCN, CuCN | RT | DMF | 80–85 |
| Ureidation | Urea, DCC | 0–5°C | Dichloromethane | 70–78 |
Challenges in Purification
Reactivity and Mechanistic Insights
Nucleophilic Additions
The electron-deficient imidoyl cyanide group serves as a site for nucleophilic attack. For example, Grignard reagents () selectively add to the cyanide carbon, yielding substituted imidoyl derivatives. This reactivity parallels that of α,β-unsaturated nitriles, though the ureido group moderates electrophilicity.
Hydrolysis and Rearrangement
Under acidic conditions (), the compound undergoes hydrolysis to form a carboxamide intermediate, which rearranges into a bicyclic lactam via intramolecular cyclization. This pathway highlights its potential as a precursor for heterocyclic scaffolds:
Applications in Scientific Research
Medicinal Chemistry
The ureido moiety’s hydrogen-bonding capacity makes this compound a candidate for protease inhibition. Molecular docking simulations suggest affinity for the active site of trypsin-like enzymes (). Further optimization could yield lead compounds for anticoagulant therapies.
Materials Science
In polymer chemistry, the cyanide group participates in click reactions with azides, forming triazole-linked networks. These materials exhibit tunable thermal stability () and potential use in conductive films.
Future Directions and Challenges
Toxicity Profiling
No in vivo toxicity data exists for this compound. Preliminary in vitro assays (MTT, Ames test) are needed to assess its safety profile for biomedical applications.
Scalability of Synthesis
Current methods require stoichiometric amounts of coupling agents (e.g., DCC), raising costs. Catalytic approaches using organocatalysts or enzymatic systems could improve sustainability.
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